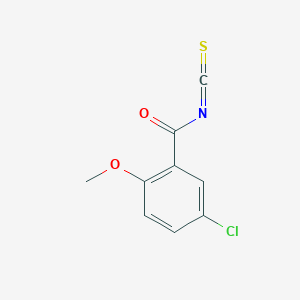

5-Chloro-2-methoxybenzoyl isothiocyanate

Description

5-Chloro-2-methoxybenzoyl isothiocyanate (IUPAC name: 4-chloro-2-isothiocyanato-1-methoxybenzene) is an organosulfur compound with the molecular formula C₈H₆ClNOS and PubChem CID 737165 . Its structure features a methoxy (–OCH₃) and chloro (–Cl) substituent on a benzene ring, along with a reactive isothiocyanate (–N=C=S) group. The compound is identified by CAS number 63429-99-2 and is used in research for synthesizing bioactive derivatives due to its electrophilic isothiocyanate moiety, which enables covalent interactions with biological nucleophiles like thiols .

Properties

Molecular Formula |

C9H6ClNO2S |

|---|---|

Molecular Weight |

227.67 g/mol |

IUPAC Name |

5-chloro-2-methoxybenzoyl isothiocyanate |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-8-3-2-6(10)4-7(8)9(12)11-5-14/h2-4H,1H3 |

InChI Key |

DIFKLFWIMDMAQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chlorophenyl Isothiocyanate

Iberin

- Key Features : A simpler isothiocyanate compound (exact structure unspecified in evidence).

- Mechanism : Inhibits Toll-like receptor 4 (TLR4) signaling by covalently modifying thiol groups, with activity suppressed by thiol-containing compounds like dithiothreitol (DTT) .

- Comparison : Unlike 5-chloro-2-methoxybenzoyl isothiocyanate, Iberin’s structure lacks chloro and methoxy substituents, which may influence target specificity and solubility.

5-Chloro-2-methyl-4-isothiazolin-3-one

5-Chloro-2-methylphenyl Isocyanate

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Key Features : A benzothiazole derivative with a methoxyphenyl group.

- Biological Activity : Part of a class of compounds with antimicrobial and anticancer properties, highlighting the role of heterocyclic frameworks in drug discovery .

Structural and Functional Analysis

Electronic and Steric Effects

- Chlorine increases electrophilicity at the benzene ring, which may influence binding affinity compared to non-halogenated analogs like Iberin .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.